molecular formula C15H12N4O3S B8181850 6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one

Cat. No.: B8181850
M. Wt: 328.3 g/mol
InChI Key: QYOZHTQBXNJUFH-UHFFFAOYSA-N
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Description

6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one is a complex organic compound that belongs to the pyrido[3,4-d]pyrimidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro, methyl, and methylthio groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methylation: Addition of methyl groups to the appropriate positions.

    Cyclization: Formation of the pyrido[3,4-d]pyrimidinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring and the pyrimidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro and methylthio groups may play a role in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Methylphenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Lacks the nitro group, which may result in different biological activity.

    6-(2-Nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Lacks the methyl group, potentially affecting its chemical properties.

    6-(2-Methyl-5-nitrophenyl)-2-(ethylthio)pyrido[3,4-d]pyrimidin-8(7H)-one: Has an ethylthio group instead of a methylthio group, which may influence its reactivity and interactions.

Properties

IUPAC Name

6-(2-methyl-5-nitrophenyl)-2-methylsulfanyl-7H-pyrido[3,4-d]pyrimidin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-3-4-10(19(21)22)6-11(8)12-5-9-7-16-15(23-2)18-13(9)14(20)17-12/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOZHTQBXNJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC3=CN=C(N=C3C(=O)N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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